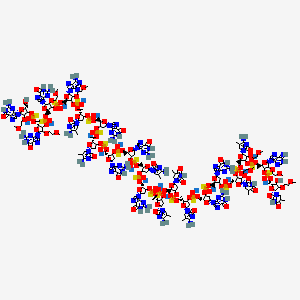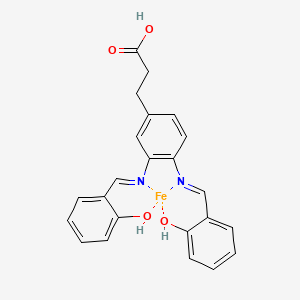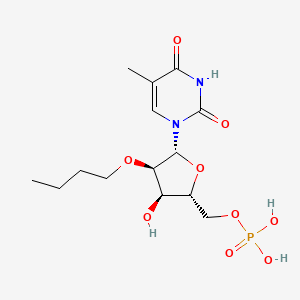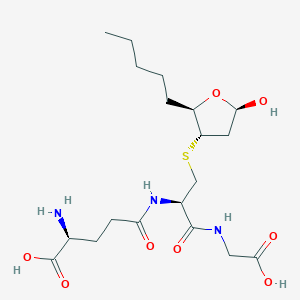![molecular formula C17H13BrN3O3- B10776484 (3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRA_9678 is a small molecule belonging to the class of organic compounds known as 2-phenylindoles. These compounds are characterized by an indole structure substituted at the 2-position with a phenyl group. CRA_9678 has a chemical formula of C17H13BrN3O3 and a molecular weight of 387.207 g/mol . This compound is currently under experimental investigation and has shown potential in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CRA_9678 typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.
Phenyl Substitution: The brominated indole is subjected to a Suzuki coupling reaction with a phenylboronic acid to introduce the phenyl group at the 2-position.
Hydroxylation and Amidation: The final steps involve hydroxylation and amidation reactions to introduce the hydroxyl and carbamimidoyl groups, respectively.
Industrial Production Methods
Industrial production of CRA_9678 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and bromination steps, as well as automated systems for the Suzuki coupling and final functionalization steps. Reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
CRA_9678 undergoes several types of chemical reactions, including:
Oxidation: CRA_9678 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of CRA_9678 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: CRA_9678 can undergo nucleophilic substitution reactions, particularly at the bromine-substituted position, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
CRA_9678 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated protein activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of CRA_9678 involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is Trypsin-1, an enzyme involved in protein digestion. CRA_9678 binds to the active site of Trypsin-1, inhibiting its activity and thereby affecting downstream biological processes . The compound’s effects are mediated through pathways involving protein-protein interactions and signal transduction.
Comparaison Avec Des Composés Similaires
CRA_9678 is unique among 2-phenylindoles due to its specific substitution pattern and functional groups. Similar compounds include:
2-Phenylindole: Lacks the bromine and carbamimidoyl groups present in CRA_9678.
2-Phenylpyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
2-Bromophenol: Contains a bromine substituent but lacks the indole core.
CRA_9678’s unique combination of functional groups and substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H13BrN3O3- |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
2-[3-bromo-5-(5-carbamimidoyl-1H-indol-2-yl)-4-hydroxyphenyl]acetate |
InChI |
InChI=1S/C17H14BrN3O3/c18-12-4-8(5-15(22)23)3-11(16(12)24)14-7-10-6-9(17(19)20)1-2-13(10)21-14/h1-4,6-7,21,24H,5H2,(H3,19,20)(H,22,23)/p-1 |
Clé InChI |
VIZNZQTZRMTYPZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=C1C(=N)N)C=C(N2)C3=C(C(=CC(=C3)CC(=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)



![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)